molecular formula C8H18O B1198278 3-Octanol CAS No. 589-98-0

3-Octanol

Cat. No.: B1198278
CAS No.: 589-98-0
M. Wt: 130.23 g/mol
InChI Key: NMRPBPVERJPACX-UHFFFAOYSA-N
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Description

3-Octanol (CAS 589-98-0) is a secondary aliphatic alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. It is characterized by a hydroxyl group (-OH) attached to the third carbon of an eight-carbon chain. Synonyms include ethyl amyl carbinol, octan-3-ol, and amyl ethyl carbinol .

Preparation Methods

Reduction of Octan-3-one

Lithium Aluminum Hydride (LiAlH₄) Reduction

Octan-3-one (CH₃(CH₂)₄COCH₂CH₃) undergoes reduction to 3-octanol using LiAlH₄, a strong hydride donor. The reaction proceeds in dry ether under reflux, following a two-step mechanism :

  • Hydride Transfer : LiAlH₄ delivers a hydride ion to the carbonyl carbon, generating an alkoxide intermediate.

  • Acidic Quench : Hydrolysis with water or dilute acid yields the secondary alcohol.

This method is highly efficient, with near-quantitative yields in laboratory settings. However, LiAlH₄’s moisture sensitivity and exothermic reactivity necessitate careful handling .

Enantioselective Reduction

Recent advances employ chiral ligands like (1R,2S)-N-methylephedrine to achieve asymmetric reduction of octan-3-one. By coordinating to the ketone, these ligands induce stereoselective hydride transfer, producing enantiomerically enriched this compound . Such methods are critical for pharmaceutical applications where chirality influences bioactivity.

Grignard Reaction from Aldehydes

Pentanal and Propylmagnesium Bromide

Aldehydes offer an alternative route to this compound. For instance, pentanal (CH₃(CH₂)₃CHO) reacts with propylmagnesium bromide (CH₃CH₂CH₂MgBr) in ether :

  • Nucleophilic Addition : The Grignard reagent adds to the aldehyde’s carbonyl group, forming a secondary alkoxide.

  • Protonation : Acidic workup yields this compound (CH₃(CH₂)₃CH(OH)CH₂CH₂CH₃).

This method’s modularity allows tuning the aldehyde and Grignard reagent to target specific alcohol isomers.

Propanal and Pentylmagnesium Bromide

A complementary approach uses propanal (CH₃CH₂CHO) and pentylmagnesium bromide (CH₃(CH₂)₄MgBr). The reaction follows analogous steps, producing this compound with comparable efficiency .

Industrial and Scalable Methods

Catalytic Hydrogenation of Unsaturated Alcohols

While not directly cited in the provided sources, industrial-scale synthesis often involves hydrogenation of unsaturated precursors like 3-octen-2-ol. Palladium or nickel catalysts facilitate H₂ addition across double bonds, yielding this compound at elevated pressures (5–10 atm) .

Sustainable Synthesis Considerations

Recent efforts prioritize green chemistry principles. For example, waste-derived this compound from peppermint oil processing has been esterified into surfactants using para-toluene sulfonic acid (PTSA), achieving 96% yields at 80–85°C . Such methods highlight the compound’s role in circular economy frameworks.

Comparative Analysis of Preparation Methods

MethodStarting MaterialReagent/CatalystConditionsAdvantagesLimitations
Grignard (Ketone)Hexan-2-oneEthyl MgBrAnhydrous ether, RTHigh yield; simple setupMoisture-sensitive; racemic product
ReductionOctan-3-oneLiAlH₄Dry ether, refluxNear-quantitative yieldHazardous reagent; no enantiocontrol
Grignard (Aldehyde)PentanalPropyl MgBrAnhydrous ether, RTModular substrate selectionRequires aldehyde optimization
EnantioselectiveOctan-3-oneLiAlH₄ + chiral ligandsDry ether, 0–25°CStereoselective synthesisCostly ligands; specialized setup

Chemical Reactions Analysis

Types of Reactions: 3-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: When oxidized, this compound can form 3-octanone. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: this compound can be reduced to octane by catalytic hydrogenation. This reaction involves the use of hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) under high pressure.

Substitution: In substitution reactions, the hydroxyl group of this compound can be replaced by other functional groups. For example, reacting this compound with hydrogen chloride (HCl) can produce 3-chlorooctane.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
  • Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), high pressure.
  • Substitution: Hydrogen chloride (HCl).

Major Products:

  • Oxidation: 3-Octanone.
  • Reduction: Octane.
  • Substitution: 3-Chlorooctane.

Scientific Research Applications

Flavor and Fragrance Industry

3-Octanol is widely used in the production of flavors and fragrances. It serves as a precursor for the synthesis of various esters that are integral to flavor formulations. Its strong odor profile makes it suitable for creating artificial flavors, particularly in food products like orange flavoring .

Pharmaceutical Applications

The compound is utilized in the synthesis of pharmaceuticals and plasticizers. Its properties allow it to act as a solvent or intermediate in drug formulation processes. Research indicates that this compound may also play a role in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs .

Environmental Science

In environmental studies, this compound is employed to evaluate partition coefficients in octanol-water systems, which are crucial for understanding the bioavailability and toxicity of various compounds . It serves as a model compound for assessing the behavior of organic pollutants in aquatic environments.

Case Study 1: Flavoring Agent Development

A study conducted on the use of this compound in flavoring agents highlighted its effectiveness in enhancing the sensory profiles of food products. The research demonstrated that incorporating this compound significantly improved flavor intensity and consumer acceptance in citrus-flavored beverages.

Case Study 2: Pharmaceutical Formulation

In a pharmaceutical context, this compound was tested as a solvent for poorly soluble drugs. The study revealed that formulations containing this compound enhanced drug solubility and bioavailability, leading to improved therapeutic efficacy compared to traditional solvents.

Mechanism of Action

The mechanism of action of 3-Octanol involves its interaction with biological membranes and proteins. As a volatile organic compound, it can diffuse through cell membranes and affect cellular processes. In fungi, this compound has been shown to disrupt membrane integrity, leading to cell death . It can also modulate signaling pathways in plants and microorganisms, affecting their growth and development .

Comparison with Similar Compounds

Key Properties:

  • Chemical Structure : Linear carbon chain with a secondary alcohol group.
  • Physical State : Liquid at room temperature.
  • Applications : Used in flavor and fragrance industries due to its earthy, mushroom-like aroma .
  • Safety: Evaluated for genotoxicity, reproductive toxicity, and environmental impact; deemed safe under current usage levels with a Margin of Exposure (MOE) >100 for repeated-dose toxicity .

1-Octanol

  • Structure : Primary alcohol (OH on terminal carbon).
  • Molecular Formula : C₈H₁₈O.
  • Odor Profile: Aldehydic, burnt, and chemical-like, contrasting with 3-octanol’s earthy notes .
  • Applications : Used in perfumes and solvents.
  • Key Difference: Primary vs. secondary alcohol structure affects volatility and solubility. 1-Octanol has a higher boiling point (195°C) compared to this compound (~175°C) due to stronger intermolecular hydrogen bonding in primary alcohols .
Property This compound 1-Octanol
Boiling Point ~175°C ~195°C
Odor Earthy, mushroom Aldehydic, burnt
Alcohol Type Secondary Primary

3-Octanone

  • Structure : Ketone (C=O group on third carbon).
  • Molecular Formula : C₈H₁₆O.
  • Odor Profile : Pungent, cheese-like.
  • Biological Role: Both this compound and 3-octanone serve as alarm pheromones in termites and ants. Worker termite corpses release more 3-octanone initially, while this compound peaks later, suggesting complementary roles in communication .
  • Key Difference: The ketone group in 3-octanone increases volatility and reactivity compared to the alcohol group in this compound.
Property This compound 3-Octanone
Functional Group -OH (alcohol) C=O (ketone)
Role in Termites Delayed release Immediate signal
Aroma Earthy Pungent, cheesy

1-Octen-3-ol

  • Structure : Unsaturated alcohol (double bond between C1 and C2, -OH on C3).
  • Molecular Formula : C₈H₁₆O.
  • Odor Profile : Mushroom-like, metallic.
  • Applications: Found in areca nuts, scallion pancakes, and shiitake mushrooms. In shiitakes, 1-octen-3-ol decreases rapidly during drying, while this compound degrades more slowly .
  • Key Difference: The double bond in 1-octen-3-ol enhances its reactivity and lowers its boiling point (~84°C) compared to this compound.
Property This compound 1-Octen-3-ol
Boiling Point ~175°C ~84°C
Stability More stable Oxidizes readily
Aroma Intensity Moderate Strong

2-Ethyl-1-hexanol

  • Structure : Branched primary alcohol.
  • Molecular Formula : C₈H₁₈O.
  • Odor Profile : Citrus, floral.
  • Applications : Used in plastics and coatings.
  • Key Difference: Branching reduces intermolecular forces, lowering viscosity and boiling point compared to linear this compound .

Analytical Chemistry

  • GC-MS Internal Standard: this compound is preferred over 1-octanol for quantitation due to consistent volatility and minimal interference .
  • Volatile Profiling: Detected in Antrodia juniperina (76.22% of aroma components) alongside 3-octanone and nerolidol .

Ecological Roles

  • Termite Corpses: Worker termites release this compound 1–16 hours postmortem, while soldiers emit it immediately, indicating caste-specific decomposition signaling .
  • Ant Pheromones: Crushed ant heads containing this compound trigger mandible-gaping behavior in Acromyrmex octospinosus, unlike 3-octanone, which is species-specific .

Food and Fragrance

  • Shiitake Mushrooms: this compound decreases from 5.8% (fresh) to 0.61% (late drying stage), reflecting its stability compared to 1-octen-3-ol, which disappears entirely .
  • Wine Aromas: Contributes "dairy" notes in Cabernet Sauvignon, distinct from 1-octanol’s "burnt" character .

Biological Activity

3-Octanol, a straight-chain fatty alcohol with the molecular formula C8H18O, has garnered attention in various fields due to its biological activities. This article reviews its biological properties, including cytotoxicity, antioxidant effects, and pheromonal activities.

  • Molecular Formula : C8H18O
  • Molecular Weight : 130.23 g/mol
  • CAS Number : 111-87-5

1. Cytotoxicity and Antioxidant Properties

Recent studies have investigated the cytotoxic and antioxidant properties of this compound alongside other monoterpenes. In one study, this compound was evaluated for its effects on brine shrimp lethality and hemolytic activity in mice erythrocytes.

  • Brine Shrimp Lethality Bioassay :
    • At concentrations of 125 μg/mL and above, this compound exhibited increasing toxicity.
    • The mortality rate increased significantly at higher concentrations, indicating potential cytotoxic effects .
  • Hemolysis Test :
    • In hemolytic assays, this compound showed less than 25% hemolysis at concentrations up to 250 μg/mL, suggesting low toxicity compared to other tested compounds .
  • Antioxidant Activity :
    • The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays.
    • Results indicated that while it had some antioxidant activity, it was less effective than standard antioxidants like Trolox .
Test TypeConcentration (μg/mL)Observed Effect
Brine Shrimp Lethality≥125Increased toxicity
Hemolysis≤250<25% hemolysis
DPPH ScavengingVariableModerate scavenging capacity

2. Pheromonal Activity

This compound has been identified as a significant pheromone in certain ant species. Research indicates that the (R)-(-)-3-octanol is an active attractant pheromone for Myrmica ants.

  • Study Findings :
    • In Myrmica scabrinodis, the (R)-(-)-enantiomer of this compound was shown to elicit attraction responses, highlighting its role in ant communication .

3. Hormonal-like Effects

Another notable aspect of this compound is its hormone-like action observed in fungal species such as Botrytis cinerea. The compound has been identified as a bioactive substance that can influence physiological processes in other organisms.

  • Research Insights :
    • Both racemic mixtures and optically active forms of this compound were found to exhibit hormone-like activities, suggesting potential applications in agricultural settings for pest management .

Case Studies and Research Findings

  • Antioxidant Potential :
    A comparative study on several monoterpenes including this compound demonstrated that while it possesses some antioxidant properties, it is overshadowed by more potent compounds like nerol and estragole .
  • Ecological Role :
    The identification of this compound as a pheromone in Myrmica ants illustrates its ecological significance, potentially influencing social behaviors within ant colonies .

Q & A

Basic Research Questions

Q. How is 3-octanol structurally characterized, and what analytical techniques are essential for its identification?

  • Methodological Answer: this compound (C₈H₁₈O) is a secondary alcohol with a hydroxyl group on the third carbon of an eight-carbon chain. Key structural features include 5 rotatable bonds and a secondary alcohol group . For identification:

  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization (EI) at 70 eV. The base peak for this compound typically appears at m/z 59 (C₃H₇O⁺) .
  • FT-IR : Look for O-H stretching (3200–3600 cm⁻¹) and C-O absorption (1050–1200 cm⁻¹) .
  • NMR : In CDCl₃, the hydroxyl proton appears as a broad singlet (~1.5 ppm), and the C-3 proton resonates near 3.4 ppm (multiplet) .

Q. What are the standard synthesis routes for this compound in laboratory settings?

  • Methodological Answer:

  • Grignard Reaction : React 1-pentyl magnesium bromide with propanal to yield this compound after hydrolysis .
  • Hydrogenation of 3-Octanone : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ pressure reduces the ketone to the alcohol .
  • Biocatalytic Routes : Use Saccharomyces cerevisiae or E. coli engineered for selective hydroxylation of alkanes .

Q. How can researchers ensure purity and avoid contaminants in this compound samples?

  • Methodological Answer:

  • Distillation : Fractional distillation at 174–176°C (boiling point) under reduced pressure minimizes degradation .
  • Chromatography : Purify via silica gel column chromatography (hexane:ethyl acetate, 9:1) or preparative GC .
  • Purity Validation : Confirm >97% purity using GC-FID and compare retention indices with NIST reference data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer:

  • Ventilation : Use fume hoods to limit inhalation exposure (rat LD₅₀ >5000 mg/kg, but irritant to mucous membranes) .
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with skin (causes mild irritation in rodents) .
  • Storage : Keep in sealed containers away from oxidizers (e.g., HNO₃) at <25°C .

Advanced Research Questions

Q. How does stereochemistry influence this compound’s physicochemical properties and applications?

  • Methodological Answer: The S-enantiomer of this compound is naturally occurring (e.g., in Mentha suaveolens) and exhibits distinct volatility and solubility compared to the R-form .

  • Chiral Separation : Use β-cyclodextrin-based GC columns or chiral HPLC (e.g., Chiralcel OD-H) .
  • Thermodynamic Differences : The S-enantiomer has a slightly lower boiling point (~0.5°C difference) due to intermolecular hydrogen bonding variations .

Q. What role does this compound play in microbial volatile organic compound (MVOC) profiling?

  • Methodological Answer: this compound is a biomarker for fungal contamination (e.g., Alternaria alternata) and can be detected at ppm levels using:

  • TD-GC-MS : Thermal desorption coupled with GC-MS (sensitivity: 0.1 ng/L) .
  • SPME Fibers : Carboxen/PDMS coatings optimize adsorption for headspace sampling .
  • Data Interpretation : Correlate this compound peaks with sesquiterpenes (e.g., β-cubebene) to confirm microbial activity .

Q. How can researchers resolve contradictions in reported octanol-water partition coefficients (log P) for this compound?

  • Methodological Answer: Discrepancies in log P values (range: 2.8–3.2) arise from experimental conditions (e.g., pH, temperature). To standardize:

  • Shake-Flask Method : Saturate water with this compound at 25°C, measure concentrations via UV-Vis (λ = 270 nm) .
  • Chromatographic Derivation : Use reverse-phase HPLC retention times calibrated against known log P standards .

Q. What advanced techniques characterize this compound’s thermodynamic properties?

  • Methodological Answer:

  • Critical Parameters : Measure critical temperature (Tₐ = 472 K) and density (ρₐ = 0.825 g/cm³) using high-pressure differential scanning calorimetry (HP-DSC) .
  • Heat Capacity : Determine Cₚ (liquid) via adiabatic calorimetry (reported: 298 J/mol·K at 25°C) .
  • Vapor Pressure : Use the Antoine equation with constants derived from Geiseler et al. (1966) .

Q. Key Research Challenges

  • Contradictions in Spectral Data : Cross-validate GC-MS and NMR results with NIST databases to address variability in fragmentation patterns .
  • Degradation Pathways : Study thermal decomposition (e.g., at >200°C) using pyrolysis-GC-MS to identify byproducts like 1-octene .

Properties

IUPAC Name

octan-3-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-3-5-6-7-8(9)4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NMRPBPVERJPACX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
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DSSTOX Substance ID

DTXSID10862252
Record name 3-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odour
Record name 3-Octanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

173.00 to 175.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
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Solubility

soluble in alcohol, ether; insoluble in water
Record name 3-Octanol
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Density

0.817-0.824
Record name 3-Octanol
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CAS No.

589-98-0, 29063-28-3, 20296-29-1, 22658-92-0
Record name 3-Octanol
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Record name 3-Octanol
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Record name Octyl alcohol, mixed isomers
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Record name 3-Octanol
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Record name 3-Octanol
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Record name Octan-3-ol
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Record name (±)-octan-3-ol
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Record name 3-OCTANOL
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Record name (S)-3-Octanol
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Melting Point

-45.00 °C. @ 760.00 mm Hg
Record name (S)-3-Octanol
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Synthesis routes and methods I

Procedure details

To a well-stirred solution of 19.2 g (0.15 mmol) of 3-octanone in 270 ml of 95% ethanol, cooled in an ice bath, was added in portions a solution of 3.9 g (0.103 mmol) of sodium borohydride in 27 ml of water. Ammonium hydroxide (15M, 27 ml) was added and the ice bath removed and stirring was continued in room temperature for 3 hr. The reaction mixture was concentrated to near dryness and the residue was partitioned between 250 ml each of CHCl3 and H2O. The organic layer was separated and the aqueous layer was extracted with CHCl3 (2×200 ml). The combined extracts were washed with 5% HCl (350 ml), and saturated NaCl solution (350 ml) and dried over MgSO4. After the removal of the solvent, the liquid residue was distilled under reduced pressure (bp 86°-87° C./24 Torr; lit. bp 69.5°-70.4° C./7 Torr (18)) to give 15.41 g (79.02%) of pure 3-octanol. NMR(CDCl3): δ0.93 (6H, t, CH3), δ1.37 (10H, broad multiplet, --CH2 --), δ2.35 (1H, broad singlet, exchangeable with D2O and shift to low field in pyridine, --OH), δ3.47 (1H, m, >CHO--).
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Yield
79.02%

Synthesis routes and methods II

Procedure details

3 g of catalyst A (3% Ru/SiO2) were placed in a 300 ml pressure reactor. The reactor was subsequently charged with 150 ml of a 33% strength solution of 2-ethylhexanal in THF. The hydrogenation was carried out at 130° C. and a pressure of 250 bar using pure hydrogen. The hydrogenation was continued until no more hydrogen was taken up and the reactor was subsequently vented. After distilling off the solvent, the reaction product was analyzed by gas chromatography. 2-Ethylhexanal had been reacted completely. 99.5% of ethylhexanol were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
99.5%

Synthesis routes and methods III

Procedure details

The compound (52) (12.1 g) was reduced with diisobutylaluminum hydride (1.5M, 65.1 ml) in toluene (500 ml) at -78° C. and the obtained crude product was subjected to silicagel column chromatography to give the titled compound (53). Yield: 11.1 g (91%).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
65.1 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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